3,3'-(Dichlorostannanediyl)di(prop-2-enoic acid)
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Overview
Description
3,3’-(Dichlorostannanediyl)di(prop-2-enoic acid) is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a tin (Sn) atom bonded to two chlorine (Cl) atoms and two prop-2-enoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dichlorostannanediyl)di(prop-2-enoic acid) typically involves the reaction of tin(IV) chloride (SnCl4) with prop-2-enoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
SnCl4+2CH2=CHCOOH→Cl2Sn(CH2=CHCOOH)2
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reactants but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Dichlorostannanediyl)di(prop-2-enoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The chlorine atoms can be substituted with other ligands or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Scientific Research Applications
3,3’-(Dichlorostannanediyl)di(prop-2-enoic acid) has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotin compounds.
Biology: The compound’s potential biological activity is studied for its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the production of polymers and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,3’-(Dichlorostannanediyl)di(prop-2-enoic acid) involves its interaction with molecular targets such as enzymes or cellular receptors. The tin center can coordinate with various biological molecules, affecting their function and leading to the compound’s observed effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dichloride (DBTDC): Another organotin compound with similar reactivity but different applications.
Triphenyltin chloride (TPTC): Known for its use as a pesticide and antifungal agent.
Tetrabutyltin (TBT): Used in the synthesis of other organotin compounds and as a stabilizer in PVC.
Uniqueness
3,3’-(Dichlorostannanediyl)di(prop-2-enoic acid) is unique due to its specific structure, which allows for distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a compound of significant interest.
Properties
CAS No. |
62277-51-4 |
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Molecular Formula |
C6H6Cl2O4Sn |
Molecular Weight |
331.72 g/mol |
IUPAC Name |
3-[2-carboxyethenyl(dichloro)stannyl]prop-2-enoic acid |
InChI |
InChI=1S/2C3H3O2.2ClH.Sn/c2*1-2-3(4)5;;;/h2*1-2H,(H,4,5);2*1H;/q;;;;+2/p-2 |
InChI Key |
WOEIHHOURKOBHI-UHFFFAOYSA-L |
Canonical SMILES |
C(=C[Sn](C=CC(=O)O)(Cl)Cl)C(=O)O |
Origin of Product |
United States |
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